6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one is an organic compound that belongs to the benzofuran family, characterized by its complex molecular structure. This compound features a benzofuran ring substituted with hydroxy, propyl, and propan-2-ylidene groups, which contribute to its unique chemical properties and potential biological activities. Benzofurans are known for their diverse therapeutic applications, making this particular compound of interest in scientific research and drug development.
The compound is synthesized from readily available precursors through various chemical reactions. Its synthesis typically involves multiple steps, including the formation of the benzofuran ring and the introduction of substituent groups.
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one can be classified as:
The synthesis of 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one typically follows a multi-step synthetic route:
In an industrial context, optimizing these synthetic routes can enhance yield and reduce costs. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be utilized.
The molecular structure of 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one can be represented with the following details:
| Property | Value |
|---|---|
| CAS Number | 88281-15-6 |
| IUPAC Name | 6-hydroxy-2-propan-2-ylidene-7-propyl-1-benzofuran-3-one |
| InChI Key | VQWNWGADTCQGHZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=CC2=C1OC(=C(C)C)C2=O)O |
The compound has a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol. The InChI representation provides a detailed description of its structure, indicating the arrangement of atoms within the molecule.
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one can participate in various chemical reactions typical for benzofurans, including:
These reactions are influenced by the electronic effects imparted by the substituents on the benzofuran ring, which can modulate reactivity patterns significantly.
The physical properties include:
| Property | Value |
|---|---|
| Appearance | Typically crystalline |
| Melting Point | Not specifically listed |
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are crucial for understanding how the compound behaves in various environments and its potential applications in scientific research .
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one has several potential scientific applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: